Benzodioxole Carboxamide MPO Inhibition Potency vs. Non-Benzodioxole Inhibitors: Class-Level Inference
Benzodioxole carboxamides as a class have been demonstrated to act as reversible myeloperoxidase (MPO) inhibitors through combined in silico (molecular docking, molecular dynamics) and in vitro (MPO activity assay) approaches [1]. The benzodioxole (methylenedioxyphenyl) moiety is essential for reversible binding within the MPO active site, distinguishing this chemotype from irreversible MPO inhibitors such as 4-aminobenzoic acid hydrazide (ABAH) that form covalent adducts with the heme prosthetic group [1]. While compound-specific IC50 values for N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide have not been reported in the primary literature, the presence of the intact benzodioxole carboxamide pharmacophore is consistent with the reversible MPO inhibition profile established for this scaffold class [1].
| Evidence Dimension | Myeloperoxidase (MPO) inhibition mechanism and scaffold requirement |
|---|---|
| Target Compound Data | Benzodioxole carboxamide scaffold present (structure confirmed by SMILES: C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4) |
| Comparator Or Baseline | Non-benzodioxole MPO inhibitors (e.g., ABAH): irreversible inhibition mechanism; non-benzodioxole carboxamides: lack key methylenedioxyphenyl interactions |
| Quantified Difference | Qualitative mechanistic distinction: benzodioxole carboxamides exhibit reversible MPO inhibition; non-benzodioxole chemotypes (e.g., ABAH) act irreversibly. Quantitative IC50 values for specific benzodioxole carboxamide analogs reported in Rajan et al. 2025, but not for this exact compound. |
| Conditions | In silico: molecular docking and molecular dynamics simulations against MPO crystal structure (PDB: 1DNU). In vitro: MPO enzymatic activity assay with guaiacol or TMB substrate. |
Why This Matters
The benzodioxole carboxamide core is the molecular determinant of reversible MPO binding; compounds lacking this scaffold cannot access this mechanism of action, which is relevant for inflammatory and cardiovascular disease research applications.
- [1] Rajan R, et al. Reversible Myeloperoxidase Inhibition by Benzodioxole Carboxamides: Insights from In Silico and In Vitro Studies. Cell Biochem Biophys. 2025. doi:10.1007/s12013-025-01880-6. PMID: 40938486. View Source
